N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H25N5O5S and its molecular weight is 531.59. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Furan derivatives, such as furan fatty acids, have been explored for their potential health benefits and applications in medicinal chemistry. Furan fatty acids are found in various natural sources and have been associated with antioxidant and anti-inflammatory activities. They also play a role in lipid peroxidation processes, which are critical in managing oxidative stress within the body. Although the specific health implications of furan fatty acids, such as CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid), are still under investigation, these compounds show promise in contributing to the understanding and treatment of conditions like type 2 diabetes and renal diseases (Xu et al., 2017).
Quinazolinone Compounds in Drug Development
Quinazolinones are a significant class of compounds in drug development, offering a wide range of biological activities. They are core structures in numerous pharmacologically active molecules, demonstrating antibacterial, antiviral, antifungal, and anticancer properties. The versatility of quinazolinone derivatives allows for the synthesis of novel compounds with enhanced biological activities and potential applications in treating various diseases. The stability and bioactive potential of these derivatives make them valuable leads in medicinal chemistry (Tiwary et al., 2016).
Applications in Materials Science
Beyond medicinal applications, furan and quinazolinone derivatives show potential in materials science, particularly in the development of optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has opened avenues for creating novel materials with applications in light-emitting diodes (LEDs), organic photovoltaics, and sensors. The electroluminescent properties of such derivatives are particularly valuable in designing advanced materials for electronic and photonic devices (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis .
Mode of Action
This compound acts as a partial activator of the glucokinase enzyme . It interacts with the enzyme to enhance its activity, thereby increasing the metabolism of glucose .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolic pathway . This leads to an increase in glucose utilization and a decrease in blood glucose levels .
Result of Action
The activation of glucokinase by this compound results in increased glucose metabolism . This leads to a decrease in blood glucose levels, which can be beneficial in the treatment of type 2 diabetes .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S/c1-36-18-10-8-17(9-11-18)29-24(34)16-38-27-31-21-7-3-2-6-20(21)25-30-22(26(35)32(25)27)12-13-23(33)28-15-19-5-4-14-37-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAAXDCUSZSQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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